molecular formula C12H25BO2Si B14139284 Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane CAS No. 165904-17-6

Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane

Cat. No.: B14139284
CAS No.: 165904-17-6
M. Wt: 240.22 g/mol
InChI Key: LNQUAQSDSWVSDE-CMDGGOBGSA-N
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Description

Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane (CAS: 79309-68-5; molecular formula: C₁₂H₂₅BO₂Si) is a bifunctional organometallic compound combining a silyl group and a boronate ester. Its structure features a conjugated (E)-configured alkene bridge connecting the trimethylsilyl group and the pinacol boronate moiety. This compound is a colorless liquid at room temperature, with a molecular weight of 240.22 g/mol . It is primarily used in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and serves as a versatile building block in organic synthesis due to its dual reactivity: the boronate ester participates in transmetalation, while the silyl group can act as a directing or protecting group .

Key synthetic routes include:

  • Hydroboration of allylsilanes: Allyltrimethylsilane reacts with pinacolborane under catalytic conditions to yield the title compound in moderate yields (48%) .
  • Stereoselective borylation: Platinum-catalyzed reactions of hydrosilanes with boron reagents provide stereospecific access to such silylboronates, achieving >99% enantiomeric excess in some cases .

Properties

CAS No.

165904-17-6

Molecular Formula

C12H25BO2Si

Molecular Weight

240.22 g/mol

IUPAC Name

trimethyl-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]silane

InChI

InChI=1S/C12H25BO2Si/c1-11(2)12(3,4)15-13(14-11)9-8-10-16(5,6)7/h8-9H,10H2,1-7H3/b9-8+

InChI Key

LNQUAQSDSWVSDE-CMDGGOBGSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C[Si](C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Hydroboration of Allylsilanes

The hydroboration of allylsilanes represents a foundational route for synthesizing this compound. Allyltrimethylsilane reacts with pinacolborane (HBpin) under platinum catalysis to yield the target molecule. Key studies demonstrate that Pt(PPh₃)₄ facilitates syn-addition of boron to the terminal alkene, preserving the (E)-configuration of the double bond.

Reaction Conditions :

  • Catalyst : Pt(PPh₃)₄ (2 mol%)
  • Solvent : Tetrahydrofuran (THF), anhydrous
  • Temperature : 60°C, 12 hours
  • Yield : 48%

Characterization via ¹¹B NMR confirms boronate ester formation (δ = 30–32 ppm), while ²⁹Si NMR (δ = 2.4 ppm) verifies retention of the trimethylsilyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling between vinylsilanes and boronates offers a versatile pathway. A notable method involves Pd(OAc)₂ with SPhos ligand, enabling Suzuki-Miyaura coupling at ambient temperatures.

Procedure :

  • Substrates : Trimethylvinylsilane and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Catalyst System : Pd(OAc)₂ (1 mol%), SPhos (2 mol%).
  • Base : K₃PO₄ (2 equiv).
  • Solvent : 1,4-Dioxane, 80°C, 6 hours.
  • Yield : 65–72%.

Mechanistic Insight : Oxidative addition of the boron reagent to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation with the vinylsilane. Reductive elimination affords the product while regenerating the catalyst.

Stereoselective Borylation Strategies

Platinum-catalyzed asymmetric borylation achieves enantiomeric excesses >99% via chiral bisphosphine ligands. For example, (R)-BINAP coordinates to Pt, directing hydride transfer to the β-carbon of allylsilanes.

Optimized Parameters :

Parameter Value
Catalyst Pt/(R)-BINAP (3 mol%)
Solvent Toluene
Temperature 25°C
Reaction Time 8 hours
Enantiomeric Excess 99% (determined by chiral GC)

This method is critical for applications requiring chiral silylboronates, such as asymmetric allylic alkylation.

Electrochemical Coupling Approaches

Recent advances employ electrochemical methods to minimize catalyst loading. Constant-current electrolysis (2.5–5 mA) in divided cells enables efficient coupling without noble metal catalysts.

Electrochemical Setup :

  • Anode : Graphite rod
  • Cathode : Platinum mesh
  • Electrolyte : LiClO₄ (0.1 M) in acetonitrile
  • Yield : 58% (isolated after silica chromatography)

Advantages :

  • Avoids stoichiometric oxidants.
  • Scalable to gram quantities with minimal byproducts.

Industrial-Scale Production Considerations

While lab-scale methods are well-established, industrial production requires optimization for cost and safety. Continuous flow reactors enhance heat transfer and reduce reaction times compared to batch processes.

Key Adjustments for Scale-Up :

  • Catalyst Recycling : Immobilized Pd on mesoporous silica reduces metal leaching.
  • Solvent Recovery : Distillation loops recover THF and dioxane with >95% efficiency.
  • Purity Control : In-line FTIR monitors boronate ester formation, ensuring >98% purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane undergoes several types of chemical reactions, including:

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation: The boron group can be oxidized to form boronic acids.

    Substitution: The silicon group can participate in substitution reactions, particularly with halides.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

    Carbon-Carbon Coupled Products: Formed through cross-coupling reactions.

    Boronic Acids: Formed through oxidation of the boron group.

    Silicon-Substituted Products: Formed through substitution reactions.

Scientific Research Applications

Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the formation of complex organic molecules.

    Material Science:

    Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates.

    Catalysis: Acts as a ligand or reagent in catalytic processes.

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The boron group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The silicon group can stabilize these intermediates and enhance the overall reactivity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of silyl-substituted boronate esters. Below is a detailed comparison with structurally analogous derivatives:

Substituent Effects on Reactivity and Stability

Compound Name Molecular Formula Key Substituents Reactivity Profile Stability Key Applications
Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane C₁₂H₂₅BO₂Si (E)-Alkenyl bridge, trimethylsilyl High stereoselectivity in coupling reactions; moderate stability toward hydrolysis Air-sensitive; requires inert storage Suzuki-Miyaura cross-coupling
Trimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)silane (1ae) C₁₆H₂₅BO₂Si Aromatic phenyl spacer Enhanced resonance stabilization; slower transmetalation More stable to oxidation Aryl-aryl bond formation
Trimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl)silane (2af) C₁₅H₂₉BO₂Si Cyclohexyl backbone Restricted rotation; improved thermal stability Hydrolytically stable Conformationally constrained scaffolds
(E)-(3-(2-fluorophenyl)-1-(pinacolatoboryl)but-2-en-1-yl)dimethyl(phenyl)silane (44) C₂₃H₂₉BFO₂Si Fluorinated aryl group Increased electrophilicity; regioselective couplings Sensitive to strong bases Fluorinated drug intermediates

Stereochemical Considerations

  • The (E)-alkene configuration in the title compound enhances coupling efficiency compared to (Z)-isomers, as demonstrated in stereospecific syntheses of silicon-stereogenic silylboranes .
  • Cyclohexyl derivatives (e.g., 2af) exhibit axial chirality, influencing their reactivity in asymmetric catalysis .

Biological Activity

Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane is a silane compound that combines silicon and boron functionalities. Its unique structure positions it as a potentially versatile reagent in organic synthesis. However, the specific biological activity data for this compound is limited in the literature. This article aims to explore its biological activity based on available information and related compounds.

Chemical Structure and Properties

The molecular formula for this compound is C12H25BO2SiC_{12}H_{25}BO_2Si with a molecular weight of approximately 234.34 g/mol. The presence of the boron-containing moiety derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane suggests potential interactions with biological systems.

Potential Therapeutic Effects

Boron-containing compounds have been extensively studied for their biological properties. Research indicates that boron compounds may exhibit:

  • Antitumor Activity : Some studies suggest that boron compounds can inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Effects : Boron-containing agents have shown promise against various bacterial strains and fungi.

While specific studies on this compound are scarce, its structural analogs have demonstrated similar properties. Further studies are necessary to elucidate any direct biological activities associated with this compound.

Case Studies and Related Research

Several studies have investigated the biological activities of structurally similar compounds:

  • Boronic Acid Derivatives : A study on boronic acid derivatives indicated their potential as antitumor agents through the inhibition of proteasome activity. These findings suggest that this compound may also possess similar properties.
  • Antimicrobial Properties : Research has shown that boron-containing compounds can disrupt bacterial cell walls and inhibit growth. This raises the possibility that this compound could exhibit antimicrobial activity.

Summary of Biological Activities

Activity TypeEvidence LevelPotential Mechanism
AntitumorLimitedInhibition of tumor growth via apoptosis
AntimicrobialModerateDisruption of bacterial cell walls
Other Biological EffectsUnknownRequires further investigation

Q & A

Q. What are the established synthetic routes for Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane, and how is its purity validated?

Methodological Answer: The compound is typically synthesized via cross-coupling or hydroboration reactions. For example, a general procedure involves:

  • Electrochemical coupling : Using a constant current (e.g., 2.5–5 mA) to drive the reaction, followed by purification via silica gel chromatography with optimized eluent ratios (e.g., hexane:ethylene glycol dimethyl ether = 20:1–33:1) .
  • Hydrogenation : Catalytic hydrogenation of aromatic precursors with Rh/C under high pressure (48 atm) yields the saturated analog, with cis-trans diastereomer ratios determined by 1H^1H NMR and GC analysis .

Q. Characterization :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, 11B^{11}B, and 29Si^{29}Si NMR confirm structural integrity. For example, 29Si^{29}Si shifts near δ 2.4 indicate trimethylsilyl groups .
  • Mass Spectrometry : HRMS (ESI+) validates molecular weight and purity, with fragmentation patterns matching calculated values .

Q. How can researchers optimize purification protocols for this compound to minimize isomerization or decomposition?

Methodological Answer:

  • Chromatographic Conditions : Use silica gel columns with non-polar eluents (e.g., hexane:ethylene glycol dimethyl ether) to prevent boronate hydrolysis. Eluent ratios are adjusted based on compound polarity (e.g., 25:1 for less polar derivatives) .
  • Low-Temperature Handling : Store intermediates at 0–6°C to stabilize reactive boronate groups .
  • Isomer Separation : For (E)/(Z) isomers, employ reverse-phase chromatography (acetonitrile/water with 0.1% formic acid) to resolve stereochemical variants .

Advanced Research Questions

Q. How can this compound be utilized in palladium-catalyzed cross-coupling reactions to access complex organoboron architectures?

Methodological Answer:

  • Suzuki-Miyaura Coupling : React with aryl/alkyl halides using Pd(dppf)Cl2_2 as a catalyst. Key parameters:
    • Base: KOAc or Cs2_2CO3_3 in dioxane/water mixtures.
    • Temperature: 80–100°C for 12–24 hours .
  • Chemoselectivity : The trimethylsilyl group enhances steric control, directing coupling to the boronate site. For example, coupling with 3-cyanophenol yields biaryl ethers with >60% efficiency .

Q. Example Reaction Setup :

ComponentQuantity/Parameter
Catalyst (Pd(dppf)Cl2_2)2–5 mol%
Base (KOAc)2 equiv
SolventDioxane/H2 _2O (3:1)
Reaction Time12–24 h

Q. How can stereochemical outcomes in derivatives of this compound be analyzed using NMR and computational modeling?

Methodological Answer:

  • NMR Analysis :
    • 1H^1H-1H^1H coupling constants (JJ) differentiate (E) and (Z) isomers. For (E)-isomers, allylic JJ-values typically range from 15–18 Hz .
    • 13C^{13}C-1H^{1}H HMBC correlations verify connectivity between silyl and boronate groups .
  • Computational Modeling :
    • Use software like OLEX2 or SHELX for crystal structure refinement. For example, OLEX2 integrates density functional theory (DFT) to predict 29Si^{29}Si chemical shifts .
    • Compare experimental NMR data with Gaussian-optimized molecular geometries to resolve stereochemical ambiguities .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR, MS, and X-ray crystallography. For instance, discrepancies in 11B^{11}B NMR shifts (e.g., δ 34.6 vs. δ 30.1) may arise from solvent effects—compare data in CDCl3_3 vs. DMSO-d6_6 .
  • Crystallographic Refinement : Use SHELXL to model disorder in boronate rings, especially when thermal ellipsoids suggest dynamic behavior .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to confirm ambiguous peaks in crowded spectra .

Q. How can computational tools predict the reactivity of this compound in novel reaction systems?

Methodological Answer:

  • DFT Calculations : Optimize transition states for cross-coupling reactions using Gaussian or ORCA. Key parameters:
    • Basis Set: B3LYP/6-31G(d) for geometry optimization.
    • Solvent Model: PCM (Polarizable Continuum Model) for THF or dioxane environments .
  • Docking Studies : Simulate interactions with catalytic sites (e.g., Pd(0) centers) to predict regioselectivity in coupling reactions .

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